molecular formula C4H11BO B15088768 Oxolane;trideuterioborane

Oxolane;trideuterioborane

Cat. No.: B15088768
M. Wt: 88.96 g/mol
InChI Key: RMCYTHFAWCWRFA-SVLQTQOOSA-N
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Description

Oxolane;trideuterioborane is a compound that combines oxolane, a cyclic ether, with trideuterioborane, a boron-containing compoundIt is widely used as a solvent and a precursor to polymers . Trideuterioborane is a deuterated form of borane, which is used in various chemical reactions and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxolane;trideuterioborane typically involves the reaction of oxolane with trideuterioborane under controlled conditions. . The reaction conditions often include the use of a suitable solvent, temperature control, and the presence of a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of oxolane involves the acid-catalyzed dehydration of 1,4-butanediol, which is derived from the condensation of acetylene with formaldehyde followed by hydrogenation . The production of trideuterioborane involves the deuteration of borane, which can be achieved through various methods, including the reaction of borane with deuterium gas.

Chemical Reactions Analysis

Types of Reactions

Oxolane;trideuterioborane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions often involve controlled temperatures, specific solvents, and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation of oxolane can produce succinic acid, while reduction reactions involving trideuterioborane can yield deuterated organic compounds.

Scientific Research Applications

Oxolane;trideuterioborane has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of oxolane;trideuterioborane involves its interaction with molecular targets and pathways in chemical reactions. Oxolane acts as a solvent and stabilizer, facilitating the dissolution and reaction of other compounds . Trideuterioborane, as a reducing agent, participates in electron transfer reactions, reducing other compounds and forming deuterated products.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydrofuran (Oxolane): A cyclic ether with similar solvent properties.

    Borane: A boron-containing compound used in reduction reactions.

    Deuterated Compounds: Compounds labeled with deuterium, used in various research applications.

Uniqueness

Oxolane;trideuterioborane is unique due to its combination of oxolane and trideuterioborane, providing both solvent properties and reducing capabilities. The presence of deuterium in trideuterioborane makes it valuable for research involving isotopic labeling and tracing.

Properties

Molecular Formula

C4H11BO

Molecular Weight

88.96 g/mol

IUPAC Name

oxolane;trideuterioborane

InChI

InChI=1S/C4H8O.BH3/c1-2-4-5-3-1;/h1-4H2;1H3/i;1D3

InChI Key

RMCYTHFAWCWRFA-SVLQTQOOSA-N

Isomeric SMILES

[2H]B([2H])[2H].C1CCOC1

Canonical SMILES

B.C1CCOC1

Origin of Product

United States

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